Rhein 8-b-D-glucuronide
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Overview
Description
Rhein 8-b-D-glucuronide is a metabolite of rhein, an anthraquinone compound found in rhubarb. This compound is known for its various biological activities and is often studied for its potential therapeutic applications. This compound is particularly interesting due to its role in the metabolism and excretion of rhein in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhein 8-b-D-glucuronide typically involves the glucuronidation of rhein. This process can be achieved using glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to rhein. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the activity of the enzyme .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where genetically engineered microorganisms express the necessary enzymes for glucuronidation. Alternatively, chemical synthesis methods can be employed, although they may require more complex purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Rhein 8-b-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or enzymes such as β-glucuronidase, leading to the cleavage of the glucuronic acid moiety.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the anthraquinone structure.
Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups in the anthraquinone ring.
Major Products:
Hydrolysis: Rhein and glucuronic acid.
Oxidation: Various oxidized derivatives of rhein.
Reduction: Reduced forms of rhein with altered functional groups.
Scientific Research Applications
Chemistry:
- Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology:
- Investigated for its role in the metabolism of rhein and its impact on cellular processes.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
- Studied for its ability to inhibit biofilm formation by bacteria such as Streptococcus mutans .
Industry:
Mechanism of Action
Rhein 8-b-D-glucuronide exerts its effects primarily through its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound can also modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
- Rhein 8-O-β-D-glucopyranoside
- Emodin 8-glucuronide
- Aloe-emodin 8-glucuronide
Comparison: Rhein 8-b-D-glucuronide is unique due to its specific glucuronidation pattern, which influences its biological activity and metabolic stability. Compared to similar compounds, it may exhibit different pharmacokinetics and therapeutic potentials .
Properties
Molecular Formula |
C21H16O12 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17-,18?,21+/m0/s1 |
InChI Key |
PCIJYIRYSXMDQB-LHLDTALPSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O |
Origin of Product |
United States |
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